2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the desired bicyclic structure . The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines with various functional groups .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine include:
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific phenyl substitution, which can influence its chemical reactivity and biological activity . This unique structure allows for distinct interactions with molecular targets and can lead to different applications in research and industry .
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13/h1-5,9,14H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPHMAQBXJORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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